molecular formula C18H27BrClN3O3 B13736809 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide CAS No. 179474-84-1

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide

Cat. No.: B13736809
CAS No.: 179474-84-1
M. Wt: 448.8 g/mol
InChI Key: WRKNWNVTXHYOSZ-UHFFFAOYSA-N
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Description

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide is a chemical compound known for its selective stimulation of serotonin receptors, particularly the 5-HT4 receptor. This compound is a derivative of dihydrobenzofuran and is used primarily for its prokinetic properties, which enhance gastrointestinal motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide involves several steps. One common method starts with 4-hydroxypiperidine, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively stimulating the 5-HT4 serotonin receptors. These receptors are G-protein-coupled receptors (GPCRs) expressed in the central nervous system and peripheral tissues. Activation of these receptors enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates muscle contractions in the gut .

Comparison with Similar Compounds

Properties

CAS No.

179474-84-1

Molecular Formula

C18H27BrClN3O3

Molecular Weight

448.8 g/mol

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide

InChI

InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H

InChI Key

WRKNWNVTXHYOSZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br

Origin of Product

United States

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